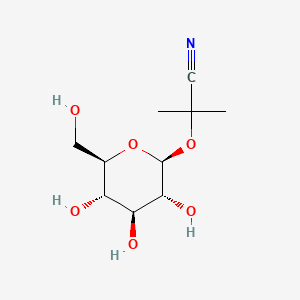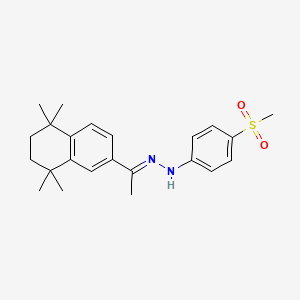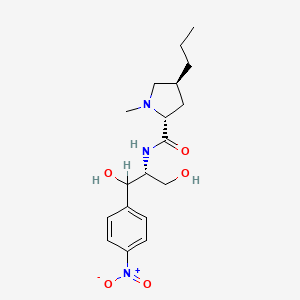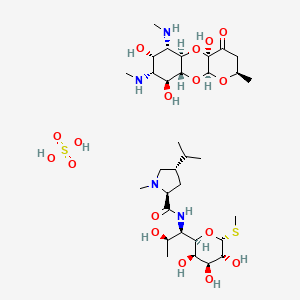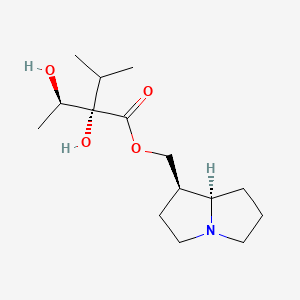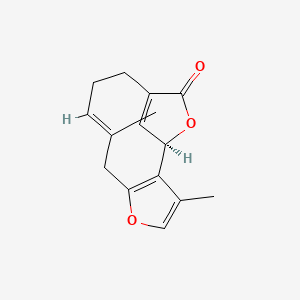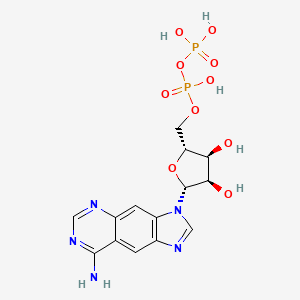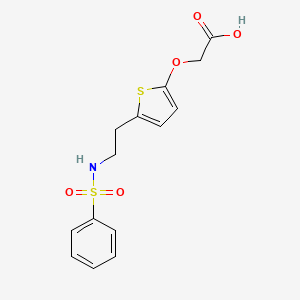
Linotroban
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linotroban is a small molecule drug known for its potent and selective antagonistic activity against thromboxane A2 receptors. It was initially developed for its antithrombotic properties, making it a candidate for treating cardiovascular diseases, particularly those involving thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Linotroban involves several key steps. One of the primary methods includes the reaction of 2-bromothiophene with the monosodium salt of ethylene glycol to produce 2-(2-hydroxyethoxy)thiophene. This intermediate is then condensed with 3,4-dihydro-2H-pyran using p-toluenesulfonic acid in tetrahydrofuran (THF) as a solvent .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Linotroban primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve solvents like THF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with modified functional groups .
Scientific Research Applications
Chemistry: Used as a model compound to study thromboxane A2 receptor antagonism.
Biology: Investigated for its effects on platelet aggregation and adhesion, making it a valuable tool in cardiovascular research.
Medicine: Explored for its therapeutic potential in preventing thrombosis and other cardiovascular conditions.
Industry: Utilized in the development of new antithrombotic agents and as a reference compound in pharmaceutical research
Mechanism of Action
Linotroban exerts its effects by selectively antagonizing thromboxane A2 receptors. This inhibition prevents thromboxane A2 from binding to its receptor, thereby reducing platelet aggregation and adhesion. The molecular targets involved include the thromboxane A2 receptor and associated signaling pathways .
Comparison with Similar Compounds
Linotroban is unique due to its high selectivity and potency as a thromboxane A2 receptor antagonist. Similar compounds include:
Ifetroban: Another thromboxane receptor antagonist with similar antithrombotic properties.
Picotamide: Combines thromboxane receptor antagonism with thromboxane synthase inhibition.
Furegrelate: A selective thromboxane synthase inhibitor.
These compounds share similar therapeutic applications but differ in their mechanisms of action and selectivity profiles.
Properties
| 120824-08-0 | |
Molecular Formula |
C14H15NO5S2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[5-[2-(benzenesulfonamido)ethyl]thiophen-2-yl]oxyacetic acid |
InChI |
InChI=1S/C14H15NO5S2/c16-13(17)10-20-14-7-6-11(21-14)8-9-15-22(18,19)12-4-2-1-3-5-12/h1-7,15H,8-10H2,(H,16,17) |
InChI Key |
ISSKMEQROMFEHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)OCC(=O)O |
Appearance |
Solid powder |
| 141443-73-4 120824-08-0 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
HN 11550 HN-11550 linotroban |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


